2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
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Overview
Description
2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a boron-containing dioxaborolane ring and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the dioxaborolane ring: This step involves the reaction of a boronic acid or boronic ester with a diol, such as pinacol, under dehydrating conditions to form the dioxaborolane ring.
Coupling with the phenyl group: The dioxaborolane intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the butanamide moiety: The final step involves the acylation of the phenyl-dioxaborolane intermediate with a butanoyl chloride or a similar acylating agent to introduce the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or boronates.
Reduction: The amide moiety can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring and amide moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a molecular probe. The amide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and butanamide moiety, making it less versatile in certain applications.
Pinacolborane: Contains a similar dioxaborolane ring but lacks the phenyl and butanamide groups, limiting its reactivity and application scope.
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with different substituents, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of the dioxaborolane ring, phenyl group, and butanamide moiety, which together confer distinct reactivity and versatility in various scientific research applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-8-16(2,3)15(21)20-14-11-9-13(10-12-14)19-22-17(4,5)18(6,7)23-19/h9-12H,8H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXDEFVLMUSIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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